N-Boc-Phe-Leu-Phe-Leu-Phe
Description
N-Boc-Phe-Leu-Phe-Leu-Phe (Boc-FLFLF or Boc2) is a synthetic pentapeptide with the molecular formula C₄₄H₅₉N₅O₈ and a molecular weight of 785.97 g/mol . It is a well-characterized non-selective antagonist of formyl peptide receptors (FPRs), particularly FPR1 and FPR2, which are involved in regulating inflammatory responses and pain signaling . Boc2 is widely used in experimental models to block FPR-mediated pathways, such as those activated by annexin A1-derived peptides (e.g., Ac2-26) .
Properties
IUPAC Name |
(2S)-2-[[(2S)-4-methyl-2-[[(2R)-2-[[(2S)-4-methyl-2-[[(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H59N5O8/c1-28(2)23-33(46-41(53)36(26-31-19-13-9-14-20-31)49-43(56)57-44(5,6)7)38(50)47-35(25-30-17-11-8-12-18-30)40(52)45-34(24-29(3)4)39(51)48-37(42(54)55)27-32-21-15-10-16-22-32/h8-22,28-29,33-37H,23-27H2,1-7H3,(H,45,52)(H,46,53)(H,47,50)(H,48,51)(H,49,56)(H,54,55)/t33-,34-,35+,36+,37-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGNZQSPFQJCBJQ-NSDPJUTJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H59N5O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
786.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-Phe-Leu-Phe-Leu-Phe typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially, with each addition involving deprotection and coupling steps. The tert-butyloxycarbonyl (Boc) group is used as a protecting group for the amino acids to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and consistency. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-Phe-Leu-Phe-Leu-Phe undergoes various chemical reactions, including:
Deprotection: Removal of the Boc protecting group under acidic conditions.
Hydrolysis: Breaking down the peptide bonds in the presence of water and enzymes.
Oxidation and Reduction: Modifying specific amino acid residues within the peptide
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Hydrolysis: Enzymes such as proteases are used to cleave peptide bonds.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Reducing agents like dithiothreitol (DTT) are employed
Major Products
The major products formed from these reactions include the deprotected peptide, hydrolyzed amino acids, and modified peptides with oxidized or reduced residues .
Scientific Research Applications
Immunological Applications
Boc-PLPLP has been extensively studied for its role in modulating immune responses, particularly in the context of neutrophil and macrophage activity.
- Neutrophil Recruitment : Research indicates that Boc-PLPLP significantly reduces neutrophil counts in bronchoalveolar lavage fluid during pneumococcal infections. In a study involving mice, treatment with Boc-PLPLP resulted in a 40% reduction in neutrophil recruitment compared to placebo-treated controls . This suggests its potential utility in managing inflammatory responses in pneumonia.
- Macrophage Infiltration : The peptide has also been shown to inhibit macrophage recruitment in response to bacterial infections. In a model of pulmonary infection, Boc-PLPLP administration reduced macrophage infiltration by 42%, highlighting its role as an FPR antagonist that can modulate immune cell dynamics .
Angiogenesis Research
Boc-PLPLP has garnered attention for its effects on angiogenesis, particularly through its interactions with vascular endothelial growth factor (VEGF).
- Inhibition of Angiogenic Activity : Studies have demonstrated that Boc-PLPLP inhibits the angiogenic activity of heparin-binding VEGF-A165. This inhibition is critical for understanding how FPR antagonists can affect vascular growth in pathological conditions such as cancer .
- D-Peptide Variants : Research on D-peptide analogues of Boc-PLPLP has revealed their pro-angiogenic potential, contrasting with the anti-angiogenic effects observed with the L-peptide variants. For instance, D-Succ-F3 exhibited significant pro-angiogenic activity in vitro and in vivo, suggesting that structural modifications can alter biological activity .
Therapeutic Implications
The therapeutic implications of Boc-PLPLP extend to various conditions characterized by excessive inflammation or aberrant angiogenesis.
- Acute Lung Injury : In models of ischemia-reperfusion-induced acute lung injury (ALI), Boc-PLPLP was shown to abolish the beneficial effects of other therapeutic peptides like Ac2-26. This indicates its potential role in modulating therapeutic efficacy in lung injury contexts .
- Liver Fibrosis : The peptide's antagonistic properties at the FPR level have been implicated in liver fibrosis models, where it was used to assess the inflammatory response and tissue remodeling processes .
Case Studies
- Pneumonia Models : A study demonstrated that Boc-PLPLP administration during pneumococcal infections led to significant reductions in neutrophil and macrophage counts, underscoring its potential as an anti-inflammatory agent in respiratory diseases .
- Angiogenesis Inhibition : In vitro assays showed that Boc-PLPLP effectively inhibited endothelial cell sprouting induced by VEGF, providing insights into its use as an angiogenesis inhibitor .
- Liver Injury : Research indicated that Boc-PLPLP could reverse the therapeutic effects of Ac2-26 in liver injury models, suggesting its complex role in hepatic inflammation and recovery processes .
Mechanism of Action
N-Boc-Phe-Leu-Phe-Leu-Phe exerts its effects by binding to formyl peptide receptors (FPR1 and FPR2), thereby inhibiting their activity. This interaction prevents the receptors from binding to their natural ligands, leading to reduced signaling and downstream effects. The compound also interacts with heparin-binding domains of vascular endothelial growth factor-A (VEGF-A), inhibiting angiogenesis .
Comparison with Similar Compounds
Key Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 148182-34-7 (or 73572-58-4*) | |
| Purity | ≥95%–98% | |
| Solubility | DMSO-compatible | |
| Storage Temperature | -20°C (powder) |
Note: CAS number discrepancies exist across sources, possibly due to synthesis variations or supplier-specific identifiers.
Structural Analogs
(a) N-Formyl-Met-Leu-Phe (fMLP)
fMLP is a tripeptide (C₂₁H₃₁N₃O₅S, MW 437.55 g/mol) and a canonical FPR agonist that activates neutrophil chemotaxis and calcium influx via FPR1 . Unlike Boc2, fMLP enhances pro-inflammatory responses, whereas Boc2 inhibits them.
(b) N-Boc-Me-D-Phe-OH
This Boc-protected amino acid derivative shares structural motifs with Boc2 but lacks the full pentapeptide sequence. It is primarily used in peptide synthesis rather than receptor modulation .
Functional Analogs
(a) Ac2-26 (Annexin A1 Peptide)
Ac2-26 is a peptide derived from annexin A1 (MW ~3 kDa ) that binds to FPRs to resolve inflammation. Boc2 abolishes Ac2-26’s protective effects in ischemia-reperfusion lung injury models, confirming their opposing roles in FPR signaling .
| Parameter | Boc2 | Ac2-26 |
|---|---|---|
| Effect on FPRs | Antagonist | Agonist |
| In Vivo Outcome | Exacerbates lung injury | Reduces edema and cytokines |
(b) Lipoxin A4 (LXA4)
LXA4 is a pro-resolving lipid mediator that binds to FPR2/ALX receptors. While Boc2 inhibits FPR2, LXA4 activates it, highlighting divergent therapeutic applications .
(a) Leu-Pro-Phe
A tripeptide (C₁₆H₂₃N₃O₃ , MW 305.38 g/mol) with antioxidant activity , Leu-Pro-Phe scavenges free radicals but lacks FPR-related functions .
| Parameter | Boc2 | Leu-Pro-Phe |
|---|---|---|
| Primary Activity | FPR antagonism | Antioxidant |
| Therapeutic Target | Inflammation and pain | Oxidative stress |
(b) Phe-Leu-Phe-Gln-Pro-Gln-Arg-Phe-NH2 Analogs
These synthetic peptides modulate intestinal motility and nociception via opioid-like pathways, contrasting with Boc2’s FPR-specific actions .
Key Studies on Boc2
- Inhibition of Ac2-26 : Boc2 (1 μM) blocked Ac2-26’s reduction of TNF-α and CINC-1 in lung injury models, confirming its role in FPR-dependent anti-inflammatory pathways .
- Pain Modulation: Boc2 increased pain responses by inhibiting annexin’s antinociceptive activity, linking FPRs to pain regulation .
Limitations and Controversies
- CAS Number Variability: Discrepancies in CAS numbers (148182-34-7 vs.
- Receptor Selectivity: Boc2’s non-selectivity for FPR subtypes complicates mechanistic studies compared to selective antagonists like WRW4 (FPR2-specific) .
Biological Activity
N-Boc-Phe-Leu-Phe-Leu-Phe, also known as Boc-FLFLF, is a synthetic peptide that has garnered attention in the field of biochemistry and pharmacology due to its biological activity, particularly as an antagonist of formyl peptide receptors (FPRs). This article delves into the biological activities associated with this compound, including its role in angiogenesis inhibition, immune response modulation, and potential therapeutic applications.
Overview of this compound
This compound is a peptide derivative that features a tert-butyloxycarbonyl (Boc) protecting group on the phenylalanine residue. This modification enhances its stability and solubility, making it suitable for various biological assays. The compound's structure allows it to interact with G protein-coupled receptors (GPCRs), specifically the formyl peptide receptors, which are crucial in mediating immune responses.
1. Angiogenesis Inhibition
Recent studies have highlighted the role of Boc-FLFLF as an angiogenesis inhibitor. It has been shown to bind to various angiogenic growth factors, including vascular endothelial growth factor-A165 (VEGF-A165), thereby disrupting the signaling pathways that promote blood vessel formation.
- Mechanism of Action : The peptide acts by inhibiting the interaction between VEGF and its receptors on endothelial cells. This inhibition is crucial in preventing excessive angiogenesis associated with tumors and other pathological conditions.
2. Immune Modulation
Boc-FLFLF has been identified as an antagonist of FPR1, which plays a significant role in immune cell recruitment and activation. By blocking this receptor, Boc-FLFLF can modulate inflammatory responses.
- Clinical Implications : The ability to inhibit FPR1 suggests potential applications in treating inflammatory diseases where excessive immune activation is detrimental.
Case Studies
- In Vitro Studies : In human umbilical vein endothelial cells (HUVECs), Boc-FLFLF demonstrated significant inhibition of cell proliferation and migration, which are critical steps in angiogenesis. The inhibitory effects were confirmed through assays measuring cell viability and migration rates.
- In Vivo Studies : In chick and zebrafish embryo models, administration of Boc-FLFLF resulted in reduced vascularization compared to controls. These findings support its potential as a therapeutic agent against diseases characterized by aberrant blood vessel growth.
Data Table: Biological Activity Summary
Q & A
Q. Methodological Answer :
- Molecular Dynamics (MD) Simulations : Use GROMACS with CHARMM36 forcefield to simulate binding dynamics over 100 ns. Analyze RMSD (root-mean-square deviation) and hydrogen bond occupancy.
- Free Energy Calculations : Apply MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate binding free energy ().
- Compare predictions with SPR (Surface Plasmon Resonance) data (e.g., values) for validation .
Basic: How should researchers design dose-response studies for this compound in cell-based assays?
Q. Methodological Answer :
- Use a logarithmic concentration range (e.g., 1 nM–100 µM) in triplicate.
- Measure FPR activation via calcium flux (Fluo-4 AM dye) or cAMP inhibition (ELISA).
- Calculate EC/IC using nonlinear regression (GraphPad Prism, four-parameter logistic model). Include positive controls (e.g., fMLP for FPR activation) .
Advanced: What strategies can mitigate batch-to-batch variability in synthetic this compound?
Q. Methodological Answer :
- Standardize SPPS protocols: Monitor coupling efficiency via Kaiser test.
- Implement QC thresholds: Reject batches with >2% impurity (HPLC).
- Use orthogonal characterization: Combine MALDI-TOF MS, amino acid analysis, and CD spectroscopy. Document all steps per FAIR data principles .
Basic: What ethical guidelines apply to in vivo studies using this compound?
Methodological Answer :
Adhere to ARRIVE 2.0 guidelines:
- Obtain IACUC approval for animal protocols (e.g., NIH Publication No. 85-23).
- Report sample size justification (power analysis), randomization, and blinding.
- Include humane endpoints (e.g., maximal tumor diameter, weight loss >20%) .
Advanced: How can cryo-EM or NMR elucidate dynamic conformational changes in this compound upon FPR binding?
Q. Methodological Answer :
- Cryo-EM : Resolve FPR-peptide complexes at 2–3 Å resolution. Use 300 kV Titan Krios with K3 detector. Process data in RELION for 3D classification.
- NMR : Assign H-N HSQC peaks under physiological conditions (e.g., 310 K, pH 7.4). Track chemical shift perturbations (CSPs) to map binding interfaces. Combine with MD simulations for full dynamic profiling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
